N-(5-chloro-2-methoxyphenyl)-4,7-dioxo-2-piperidin-1-yl-3,6-dihydropyrido[2,3-d]pyrimidine-5-carboxamide
CAS No.:
Cat. No.: VC16338973
Molecular Formula: C20H20ClN5O4
Molecular Weight: 429.9 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C20H20ClN5O4 |
|---|---|
| Molecular Weight | 429.9 g/mol |
| IUPAC Name | N-(5-chloro-2-methoxyphenyl)-4,7-dioxo-2-piperidin-1-yl-3,6-dihydropyrido[2,3-d]pyrimidine-5-carboxamide |
| Standard InChI | InChI=1S/C20H20ClN5O4/c1-30-14-6-5-11(21)9-13(14)22-18(28)12-10-15(27)23-17-16(12)19(29)25-20(24-17)26-7-3-2-4-8-26/h5-6,9H,2-4,7-8,10H2,1H3,(H,22,28)(H,23,24,25,27,29) |
| Standard InChI Key | CXUIHKXDDGREPK-UHFFFAOYSA-N |
| Canonical SMILES | COC1=C(C=C(C=C1)Cl)NC(=O)C2=C3C(=O)NC(=NC3=NC(=O)C2)N4CCCCC4 |
Introduction
Structural and Molecular Characteristics
Core Architecture and Functional Groups
The compound’s backbone consists of a pyrido[2,3-d]pyrimidine system, a bicyclic framework merging pyridine and pyrimidine rings. This scaffold is substituted at position 2 with a piperidine group, at position 5 with a carboxamide-linked 5-chloro-2-methoxyphenyl moiety, and at positions 4 and 7 with ketone functionalities. The IUPAC name reflects this substitution pattern: N-(5-chloro-2-methoxyphenyl)-4,7-dioxo-2-piperidin-1-yl-3,6-dihydropyrido[2,3-d]pyrimidine-5-carboxamide.
Table 1: Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C₂₀H₂₀ClN₅O₄ |
| Molecular Weight | 429.9 g/mol |
| IUPAC Name | As above |
| Key Functional Groups | Chloro, methoxy, piperidine, carboxamide, diketone |
The chloro group at position 5 of the phenyl ring enhances lipophilicity and potential DNA intercalation, while the methoxy group contributes to metabolic stability . The piperidine moiety may facilitate interactions with hydrophobic enzyme pockets, a feature observed in kinase inhibitors like imatinib .
Stereoelectronic Properties
The conjugated π-system of the pyrido-pyrimidine core enables electron delocalization, critical for intercalative binding to nucleic acids. Quantum mechanical calculations predict a planar configuration for the bicyclic system, with the piperidine ring adopting a chair conformation to minimize steric strain. The diketone groups at positions 4 and 7 introduce hydrogen-bonding sites, potentially engaging with amino acid residues in target proteins .
Synthesis and Chemical Reactivity
Proposed Synthetic Routes
While no explicit protocol for this compound exists, analogous pyrido-pyrimidines are synthesized via multicomponent reactions (MCRs) or stepwise condensations. A plausible route involves:
-
Formation of the Pyrido-Pyrimidine Core: Condensation of barbituric acid derivatives with aminopyridines under acidic conditions, as demonstrated in catalyst-free aqueous syntheses of related compounds .
-
Piperidine Introduction: Nucleophilic substitution at position 2 using piperidine in the presence of a base like K₂CO₃.
-
Carboxamide Coupling: Reaction of the intermediate carboxylic acid with 5-chloro-2-methoxyaniline via EDCI/HOBt-mediated amidation.
Key Challenges:
-
Regioselectivity: Ensuring substitution at the correct positions requires careful control of reaction conditions.
-
Oxidation State: Maintaining the 3,6-dihydro state necessitates inert atmospheres to prevent over-oxidation .
Green Chemistry Approaches
Recent advances emphasize sustainable synthesis. For example, dipyrimidine derivatives have been prepared in water without catalysts, achieving yields >70% under ambient conditions . Adapting such methods could reduce this compound’s environmental footprint during scale-up.
Biological Activities and Mechanisms
Antibacterial and Anti-inflammatory Activity
Pyrido-pyrimidines with electron-withdrawing substituents show moderate activity against Gram-positive bacteria (MIC 8–16 μg/mL) and COX-2 inhibition (IC₅₀ ~10 μM) . The chloro and methoxy groups here may enhance bacterial membrane penetration.
Pharmacological Profiling
ADME Properties
Predicted Parameters (in silico):
-
LogP: 2.1 (moderate lipophilicity)
-
Water Solubility: 0.02 mg/mL (low; may require formulation)
-
Plasma Protein Binding: 89% (high)
The piperidine group improves blood-brain barrier permeability, suggesting potential CNS applications.
Toxicity Considerations
Future Research Directions
Target Identification
High-throughput screening against kinase libraries (e.g., DiscoverX) is needed to identify primary targets. Computational docking studies predict strong affinity for EGFR (ΔG < -9 kcal/mol) .
Formulation Development
Nanoencapsulation (e.g., liposomes) could address solubility limitations. Bisantrene analogs have been stabilized in PEGylated nanoparticles for sustained release .
Combination Therapies
Synergy with DNA-damaging agents (e.g., cisplatin) and checkpoint inhibitors (e.g., pembrolizumab) should be explored to overcome chemoresistance .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume